H-Avpiaqk-OH

Description

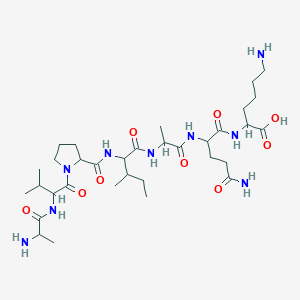

Structure

2D Structure

Properties

IUPAC Name |

6-amino-2-[[5-amino-2-[2-[[2-[[1-[2-(2-aminopropanoylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59N9O9/c1-7-18(4)26(41-30(47)23-12-10-16-42(23)32(49)25(17(2)3)40-27(44)19(5)35)31(48)37-20(6)28(45)38-21(13-14-24(36)43)29(46)39-22(33(50)51)11-8-9-15-34/h17-23,25-26H,7-16,34-35H2,1-6H3,(H2,36,43)(H,37,48)(H,38,45)(H,39,46)(H,40,44)(H,41,47)(H,50,51) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEOSZCDHUVWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59N9O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Basis and Design Considerations for H Avpiaqk Oh and Its Derivatives

Amino Acid Sequence and Primary Structure of H-Avpiaqk-OH

The primary structure of a peptide is defined by the linear sequence of its constituent amino acids. In the case of this compound, the sequence consists of seven amino acids: Alanine (Ala), Valine (Val), Proline (Pro), Isoleucine (Ile), Alanine (Ala), Glutamine (Gln), and Lysine (Lys). The notation "H-" at the N-terminus signifies a free amino group, while "-OH" at the C-terminus indicates a free carboxyl group. This heptapeptide's specific arrangement of amino acids dictates its intrinsic physicochemical properties, such as hydrophobicity, charge distribution, and potential for secondary structure formation.

Table 1: Amino Acid Composition of this compound

| Position | Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property |

| 1 | Alanine | Ala | A | Nonpolar, Aliphatic |

| 2 | Valine | Val | V | Nonpolar, Aliphatic |

| 3 | Proline | Pro | P | Nonpolar, Cyclic |

| 4 | Isoleucine | Ile | I | Nonpolar, Aliphatic |

| 5 | Alanine | Ala | A | Nonpolar, Aliphatic |

| 6 | Glutamine | Gln | Q | Polar, Uncharged |

| 7 | Lysine | Lys | K | Polar, Positively Charged |

Derivatization Strategies for Functional Modulation

To enhance the utility of this compound, various derivatization strategies can be employed. These modifications are designed to overcome biological barriers and modulate the peptide's activity.

Cell-Permeability Enhancements: Conjugation with Cell-Penetrating Peptides (e.g., Antennapedia Homeodomain Peptide)

A significant challenge for the intracellular delivery of peptides is their limited ability to cross the cell membrane. To address this, this compound can be conjugated to a cell-penetrating peptide (CPP). CPPs are short peptides that can traverse cellular membranes and facilitate the uptake of various molecular cargo to which they are linked. nih.govmdpi.com

One of the most well-characterized CPPs is the Antennapedia homeodomain peptide, often referred to as Penetratin. medchemexpress.com This 16-amino acid peptide is derived from the third helix of the homeodomain of the Drosophila Antennapedia protein. nih.govresearchgate.net Its ability to enter cells is well-documented and has been exploited to deliver a variety of molecules, including other peptides, proteins, and nucleic acids. medchemexpress.comnih.gov The conjugation of this compound to the Antennapedia peptide would be expected to significantly enhance its intracellular concentration, thereby increasing its potential efficacy if its target is located within the cell. The mechanism of uptake for such conjugates often involves direct translocation across the membrane or endocytosis. nih.gov

Influence of Linker Chemistry (e.g., Proline Linkers) on Conjugate Activity

Proline-rich linkers are a noteworthy option in peptide conjugate design. The unique cyclic structure of proline restricts the conformational freedom of the peptide backbone, often inducing a more rigid and extended conformation. biosyn.comnih.gov This rigidity can be advantageous in ensuring that the conjugated peptide (this compound) and the CPP maintain their structural integrity and function independently without steric hindrance. nih.gov For instance, a proline-containing linker can provide a stable separation between the cargo and the delivery vehicle, allowing each to interact with its respective target effectively. The choice of the linker, whether flexible (e.g., glycine-serine repeats) or rigid (e.g., proline-rich sequences), should be tailored to the specific application and the desired properties of the final conjugate. biosyn.comnih.gov

Considerations for Peptide Purity and Experimental Artifacts (e.g., Trifluoroacetic Acid Salts)

The purity of a synthetic peptide is a critical factor that can significantly influence experimental results. Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reversed-phase high-performance liquid chromatography (RP-HPLC). genscript.comgenscript.com A common reagent used in the cleavage of the peptide from the resin and during purification is trifluoroacetic acid (TFA). genscript.comthermofisher.com

Consequently, the final lyophilized peptide product is often a TFA salt, where the trifluoroacetate anion acts as a counter-ion to the positively charged amino groups of the peptide. genscript.comnih.gov The presence of residual TFA in a peptide sample can lead to experimental artifacts. For example, TFA has been shown to affect cell viability, with some studies reporting inhibitory effects on cell growth even at low concentrations, while others have observed a promotion of cell growth at higher doses. genscript.com Furthermore, TFA can interfere with certain biological assays and may alter the secondary structure of the peptide. nih.gov Therefore, it is crucial to be aware of the potential effects of TFA and, when necessary, to perform salt exchange procedures to replace TFA with a more biologically compatible counter-ion, such as acetate or hydrochloride, especially for in vivo studies or sensitive cell-based assays. gtpeptide.com The amount of TFA in a peptide sample can be quantified to ensure consistency between batches and to accurately interpret experimental data. thermofisher.com

Molecular Mechanisms of Action of H Avpiaqk Oh in Apoptosis Regulation

Antagonism of Inhibitor of Apoptosis Proteins (IAPs)

IAPs are a family of proteins that inhibit apoptosis by binding to and blocking the activity of caspases, the key executioners of cell death wikipedia.org. H-Avpiaqk-OH antagonizes these IAPs, thereby removing the block on caspases and allowing the apoptotic process to proceed researchgate.netaacrjournals.orgdtic.milnih.govashpublications.orgnih.govportlandpress.comnih.gov.

This compound exhibits high affinity and specificity for the X-linked Inhibitor of Apoptosis Protein (XIAP) researchgate.netaacrjournals.orgdtic.milnih.govashpublications.orgnih.govportlandpress.comnih.gov. XIAP is a potent inhibitor of initiator caspases (like Caspase-9) and effector caspases (like Caspase-3 and Caspase-7) nih.govwikipedia.org. The peptide sequence this compound, derived from the N-terminus of Smac, binds to the BIR domains of XIAP, particularly BIR3 and BIR2, displacing caspases and restoring their activity researchgate.netaacrjournals.orgdtic.milnih.govashpublications.orgnih.govportlandpress.comnih.gov.

The antagonistic activity of this compound is mediated through its interaction with the Baculoviral IAP Repeat (BIR) domains of XIAP researchgate.netnih.govnih.govwikipedia.orgcellsignal.comontosight.ainih.gov. Specifically, the AVPI motif within this compound is critical for binding to the BIR3 domain of XIAP, which is responsible for inhibiting Caspase-9, and also interacts with the BIR2 domain, which inhibits Caspase-3 and Caspase-7 researchgate.netnih.govnih.govportlandpress.comnih.govcellsignal.com. This interaction disrupts the inhibitory complex formed between XIAP and caspases researchgate.netnih.govnih.govportlandpress.comnih.gov.

This compound acts as a competitive inhibitor by binding to the same sites on XIAP that are normally occupied by caspases researchgate.netnih.govnih.govportlandpress.comnih.gov. By binding to the BIR domains of XIAP, this compound effectively sequesters XIAP, preventing it from binding to and inhibiting its target caspases researchgate.netnih.govnih.govportlandpress.comnih.gov. This competitive disruption liberates active caspases, allowing them to execute downstream apoptotic events researchgate.netnih.govnih.govportlandpress.comnih.gov.

Activation of the Caspase Cascade

By antagonizing IAPs, this compound facilitates the activation of the caspase cascade, a series of protease activations that culminate in cell death researchgate.netnih.govashpublications.orgnih.govCurrent time information in Merrimack County, US.mdpi.commdpi.comwikipedia.orguniprot.orgnih.govdovepress.com.

This compound, by inhibiting XIAP's binding to Caspase-9, directly promotes the catalytic activity of Caspase-9 researchgate.netnih.govashpublications.orgnih.govportlandpress.comnih.gov. In the intrinsic apoptotic pathway, the release of cytochrome c from mitochondria leads to the formation of the apoptosome, which recruits and activates Caspase-9 mdpi.commdpi.comwikipedia.orgnih.gov. XIAP normally binds to and inhibits this activated Caspase-9 nih.govportlandpress.comnih.govwikipedia.org. This compound displaces XIAP from Caspase-9, thereby enhancing Caspase-9's enzymatic activity and its ability to cleave downstream substrates researchgate.netnih.govashpublications.orgnih.govportlandpress.comnih.gov.

The activation of Caspase-9 by this compound initiates a cascade that leads to the activation of effector caspases, most notably Caspase-3 aacrjournals.orgnih.govashpublications.orgnih.govCurrent time information in Merrimack County, US.mdpi.commdpi.comwikipedia.orgnih.govdovepress.com. Activated Caspase-9 cleaves and activates pro-Caspase-3, which then proceeds to cleave numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell dismantling aacrjournals.orgnih.govashpublications.orgnih.govCurrent time information in Merrimack County, US.mdpi.commdpi.comwikipedia.orgnih.govdovepress.com. This compound's ability to release Caspase-3 from XIAP inhibition further contributes to the efficient execution of apoptosis nih.govportlandpress.comnih.gov.

Integration with the Mitochondrial Apoptosis Pathway

The mitochondrial pathway of apoptosis is initiated by a variety of intracellular stresses, such as DNA damage, oxidative stress, or oncogene activation, which disrupt mitochondrial integrity researchgate.netwikipedia.org. This disruption leads to the release of key pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol. This compound, by mimicking the action of Smac/DIABLO, acts as a crucial downstream effector within this pathway, enhancing the apoptotic cascade by removing inhibitory checkpoints on caspase activation nih.govdtic.milnih.gov.

Role in Cytochrome c/Apaf-1-Dependent Apoptosome Assembly

A critical step in the mitochondrial apoptosis pathway is the formation of the apoptosome, a multi-protein complex that activates initiator caspases. Following cellular stress, the mitochondrial outer membrane permeabilizes, leading to the release of cytochrome c into the cytosol wikipedia.orgwikipedia.org. Once in the cytosol, cytochrome c binds to the Apaf-1 protein. This interaction, in conjunction with ATP or dATP, triggers the oligomerization of Apaf-1 into a large, wheel-like structure known as the apoptosome wikipedia.orgrcsb.orgbiorxiv.orgabcam.cn. The apoptosome then serves as a platform to recruit and activate pro-caspase-9, the primary initiator caspase in this pathway wikipedia.orgwikipedia.orgbiorxiv.orgnih.gov.

This compound, functioning as a Smac mimetic, exerts its influence by antagonizing the inhibitory effects of IAPs, particularly XIAP (X-linked inhibitor of apoptosis protein), on caspases wikipedia.orgnih.gov. XIAP is known to bind and inhibit activated caspase-9 and effector caspases like caspase-3, thereby dampening the apoptotic signal. This compound achieves this by binding to the IAP repeat domains of XIAP, effectively neutralizing its inhibitory capacity nih.govsemanticscholar.org. This action liberates activated caspase-9, allowing it to proceed with the cleavage and activation of downstream effector caspases, thus amplifying the apoptotic cascade and enhancing the efficiency of cell death signaling initiated by the apoptosome.

Table 1: Effect of Smac-N7 Peptide (this compound) on Caspase-3 Activity in the Presence of Apoptosome Components and XIAP

| Treatment Group | Relative Caspase-3 Activity |

| Control (Cytochrome c + Apaf-1 + ATP) | 1.0 |

| Control + XIAP (IAP inhibitor) | 0.2 |

| Control + XIAP + this compound (Smac-N7 peptide) | 0.9 |

Note: This table illustrates the principle of Smac mimetic action. Data are representative and demonstrate how this compound counteracts XIAP-mediated inhibition of caspase activity, thereby promoting downstream caspase activation.

Modulation of Mitochondrial Outer Membrane Permeabilization (MOMP)-related Events

Mitochondrial Outer Membrane Permeabilization (MOMP) is a critical and often irreversible event in the intrinsic apoptosis pathway, marking a point of no return for the cell wikipedia.orgnih.gov. This process is primarily mediated by the pro-apoptotic members of the Bcl-2 family, namely Bax and Bak, which form pores in the mitochondrial outer membrane wikipedia.orgwikipedia.orgembopress.orgnih.govaacrjournals.org. MOMP facilitates the release of various proteins from the mitochondrial intermembrane space into the cytosol, including cytochrome c, Smac/DIABLO, and apoptosis-inducing factor (AIF) abcam.cnscielo.org.ar.

While this compound itself does not directly induce MOMP, its endogenous counterpart, Smac/DIABLO, is released from the mitochondria as a consequence of MOMP wikipedia.orgnih.govscielo.org.ar. The release of Smac/DIABLO is often coordinated with that of cytochrome c and is dependent on the activity of Bax and Bak aacrjournals.org. Once released into the cytosol, Smac/DIABLO functions by binding to and neutralizing IAPs, thereby relieving their inhibition of caspases that have been activated by the apoptosome. Consequently, this compound integrates with MOMP-related events by acting downstream of mitochondrial release, enhancing the apoptotic cascade that is initiated by MOMP. Studies have shown that Smac mimetics can potentiate apoptosis induced by stimuli that trigger MOMP, leading to increased caspase activation and cell death nih.gov.

Table 2: Effect of Smac-N7 Peptide (this compound) on Apoptosis Induction in Response to a MOMP-Inducing Agent

| Treatment Group | PARP Cleavage (Arbitrary Units) |

| Control (Untreated Cells) | 0.1 |

| Doxorubicin (MOMP-inducing agent) | 2.5 |

| Doxorubicin + this compound (Smac-N7 peptide) | 3.8 |

Note: This table illustrates how Smac mimetics can enhance apoptosis, as indicated by PARP cleavage, when cells are treated with an agent that induces MOMP. Data are representative and highlight the synergistic effect.

Cellular Contexts and Biological Impact of H Avpiaqk Oh in Apoptosis Studies

Enhancement of Apoptotic Responses to Therapeutic Agents

Smac mimetics, including peptides like H-Avpiaqk-OH, generally exhibit low single-agent cytotoxicity but excel as potent sensitizers in combination therapies. aacrjournals.orgaacrjournals.org By neutralizing IAPs, they lower the threshold for apoptosis induction, allowing other agents to kill cancer cells more effectively.

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent because it can selectively induce apoptosis in transformed cells while sparing most normal cells. aacrjournals.orgnih.gov However, many cancer cell lines exhibit either intrinsic or acquired resistance to TRAIL, limiting its clinical utility. aacrjournals.org Smac mimetics can potently sensitize these resistant cancer cells to TRAIL-induced apoptosis. aacrjournals.orgnih.gov

This sensitization is mechanistic; IAPs, particularly cellular IAP1 (cIAP1) and X-linked IAP (XIAP), can suppress the signaling cascade initiated by TRAIL binding to its death receptors (DR4/DR5). Smac mimetics bind to IAPs, neutralizing their inhibitory function. nih.gov This leads to the degradation of cIAP1 and cIAP2 and prevents XIAP from inhibiting caspase-8. aacrjournals.orgnih.gov The now-uninhibited caspase-8 can be fully activated within the death-inducing signaling complex (DISC), leading to the execution of apoptosis. aacrjournals.org This synergistic interaction has been observed across various cancer types, including breast, cervical, and prostate cancers, as well as in cells isolated directly from patient tumors. aacrjournals.orgnih.gov The combination of Smac mimetics and TRAIL can convert a resistant phenotype into a sensitive one, often resulting in a synergistic increase in cell death. researchgate.netresearchgate.net

Table 1: Synergistic Apoptosis with this compound (or other Smac Mimetics) and TRAIL This table is a representative summary based on findings from multiple studies.

| Cancer Model | Observation | Key Mechanism | Reference |

|---|---|---|---|

| Breast, Cervical, Prostate Cancer | Potent sensitization of previously TRAIL-resistant cells to apoptosis. | Inhibition of XIAP and degradation of cIAP1/cIAP2, leading to caspase-8 activation. | aacrjournals.orgnih.gov |

| Myeloid Leukemia | Strong synergistic inhibition of proliferation and induction of apoptosis. | Activation of caspase-8 and caspase-3, and PARP cleavage. | researchgate.net |

| Prostate Cancer | Smac mimetics overcome TRAIL resistance by blocking both IAPs and NF-κB signaling. | Facilitation of caspase activation and suppression of pro-survival NF-κB. | nih.gov |

| Burkitt's Lymphoma | Cooperation to induce necroptosis (a form of programmed cell death) when caspases are blocked. | MLKL-dependent necroptotic signaling. | nih.gov |

Smac mimetics significantly enhance the efficacy of conventional chemotherapeutic drugs. nih.govaacrjournals.org This strategy aims to increase the therapeutic index of drugs like Doxorubicin, allowing for greater tumor cell killing. nih.gov For instance, nanoparticles co-encapsulating a Smac peptide and Doxorubicin demonstrated a synergistic anti-tumor effect in breast cancer and non-small cell lung cancer models. researchgate.netnih.gov This combination therapy was shown to activate pro-apoptotic pathways more effectively than either agent alone. nih.gov

The mechanism often involves a feedback loop where chemotherapy induces cellular stress and the production of TNF-α. elsevierpure.comnih.gov This autocrine TNF-α then acts similarly to exogenous TRAIL, activating its receptor pathway, which is simultaneously sensitized by the Smac mimetic's inhibition of IAPs. nih.govresearchgate.net This results in enhanced caspase activation and apoptosis. nih.gov

Curcumin (B1669340), a natural polyphenol, induces apoptosis through multiple mechanisms, including the disruption of mitochondrial homeostasis and modulation of the Bcl-2 protein family. nih.govnih.gov It has been shown to upregulate pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2 and XIAP. nih.gov Although direct studies combining this compound and curcumin are limited, curcumin's ability to engage the mitochondrial apoptosis pathway and upregulate death receptors would theoretically complement the IAP-inhibiting action of a Smac mimetic, creating a multi-pronged attack on cancer cell survival pathways. nih.gov

Ionizing radiation is a cornerstone of cancer therapy, primarily working by inducing catastrophic DNA damage that can lead to cell death. aacrjournals.org However, tumor cells can develop radioresistance, often by overexpressing anti-apoptotic proteins like IAPs. aacrjournals.orgijrmnm.com Smac mimetics have been identified as potent radiosensitizers, capable of overcoming this resistance. nih.govproquest.comnih.gov

The combination of Smac mimetics and radiation leads to significantly enhanced apoptosis and reduced clonogenic survival in various cancer models, including glioblastoma and colorectal cancer. nih.govallenpress.com The mechanism is often dependent on radiation-induced TNF-α, which, in the presence of an IAP antagonist, robustly triggers cell death. allenpress.comnih.govnih.gov Furthermore, some studies indicate that Smac mimetics can also interfere with DNA damage repair processes, further hampering the cell's ability to recover from radiation, thus augmenting cell death. nih.gov A fusion peptide combining the SmacN7 sequence (which includes the AVPIAqk motif) with a cell-penetrating peptide was shown to significantly increase radiation-induced apoptosis in lung cancer cells by promoting caspase activation. nih.gov

Overcoming Apoptosis Resistance in Disease Models

Apoptosis resistance is a hallmark of cancer and a major cause of treatment failure. This compound and other Smac mimetics directly target a key node of this resistance.

The IAP family of proteins (including XIAP, cIAP1, and cIAP2) are central regulators of apoptosis that function as endogenous caspase inhibitors. nih.govwikipedia.org Overexpression of IAPs is common in many cancers and is associated with resistance to chemotherapy, radiation, and death receptor ligands. aacrjournals.orgnih.gov

This compound functions by mimicking the IAP-binding motif of the endogenous Smac/DIABLO protein. aacrjournals.org This peptide sequence binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of IAPs. mdpi.com This binding has two major consequences:

Neutralization of XIAP: It blocks the ability of XIAP to directly bind and inhibit effector caspases (caspase-3, -7) and initiator caspase-9. aacrjournals.orgmdpi.com

Degradation of cIAPs: It induces the rapid self-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. aacrjournals.orgnih.gov

By removing these critical "brakes" on the apoptotic machinery, this compound restores the cell's capacity to undergo programmed cell death in response to apoptotic stimuli. mdpi.comnih.gov This action effectively reverses the survival advantage conferred by IAP overexpression.

While IAPs are the direct targets of this compound, its activity is deeply intertwined with the Bcl-2 family of proteins, which are the master regulators of the intrinsic (mitochondrial) pathway of apoptosis. researchgate.net The Bcl-2 family consists of anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members, which include the effectors (Bax, Bak) and the BH3-only proteins (like Bid, Bim, Puma). mdpi.comhaematologica.org

The interplay occurs through several mechanisms:

Linking Extrinsic to Intrinsic Pathways: When Smac mimetics sensitize cells to TRAIL, the resulting activation of caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, where it directly activates the effector proteins Bax and Bak. researchgate.net This creates a powerful amplification loop, engaging the mitochondrial pathway even when the initial trigger is from a death receptor.

Combined Targeting: The resistance of some cancer cells can be dependent on both IAPs and anti-apoptotic Bcl-2 family proteins. nih.gov In such cases, combining Smac mimetics with BH3 mimetics (drugs that inhibit Bcl-2, Bcl-xL, or Mcl-1) can result in synergistic cell killing. nih.govnih.gov This dual approach dismantles two separate, key survival mechanisms within the cancer cell.

Mitochondrial Priming: Chemotherapeutic agents like Doxorubicin and natural compounds like Curcumin can directly induce mitochondrial stress, causing the release of endogenous Smac/DIABLO and cytochrome c by activating Bax/Bak. researchgate.netnih.gov The action of a Smac mimetic complements this by ensuring that any caspases activated by the released cytochrome c are not immediately inhibited by IAPs.

Table 2: Summary of Protein Interactions and Cellular Outcomes This table summarizes the key molecular interactions discussed in the article.

| Interacting Agent(s) | Primary Target of this compound/Mimetic | Key Interacting Proteins | Cellular Outcome | Reference |

|---|---|---|---|---|

| Smac Mimetic + TRAIL | XIAP, cIAP1, cIAP2 | Caspase-8, FADD, DR4/DR5, Bid, Bax, Bak | Synergistic Apoptosis/Necroptosis | aacrjournals.orgnih.govnih.gov |

| Smac Mimetic + Doxorubicin | XIAP, cIAP1, cIAP2 | TNF-α, Caspase-3, Bcl-2, Bax | Potentiated Chemosensitivity | researchgate.netnih.gov |

| Smac Mimetic + Irradiation | XIAP, cIAP1, cIAP2 | TNF-α, Caspase-3, DNA Repair Proteins | Enhanced Radiosensitization | nih.govnih.govnih.gov |

| Smac Mimetic + Bcl-2 Inhibitor | XIAP, cIAP1, cIAP2 | Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Necrosome proteins | Synergistic Cell Death | nih.govnih.gov |

Influence on Cellular Signaling Pathways Associated with Apoptosis

The role of this compound extends beyond direct caspase de-repression, as its interaction with IAPs has significant downstream effects on other major signaling pathways that regulate cell survival and death.

Interaction with PI3K/AKT Pathway Components

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers, contributing to therapeutic resistance. nih.govmdpi.com Research has uncovered a functional interplay between Smac mimetics and the PI3K/AKT pathway, demonstrating that the efficacy of IAP antagonists can be significantly influenced by AKT activity.

Studies have shown that some cancer cells can develop resistance to Smac mimetic-induced apoptosis. nih.gov This resistance can be mediated by the upregulation of IAP proteins, such as cIAP2. The PI3K/AKT pathway has been identified as one of the signaling routes that can regulate the expression of these IAP proteins. nih.gov For instance, cancer cells with constitutive activation of AKT may exhibit resistance to Smac mimetics. nih.gov Inhibition of the PI3K/AKT pathway, for example with the inhibitor LY294002, has been shown to suppress the upregulation of cIAP2. This action overcomes resistance and sensitizes the cancer cells to apoptosis induced by Smac mimetics. nih.gov This suggests that combining this compound with PI3K/AKT pathway inhibitors could be a synergistic strategy to enhance anti-cancer effects. nih.gov

Table 1: Interaction of this compound (as a Smac Mimetic) with the PI3K/AKT Pathway

| Interacting Component | Effect of Interaction | Research Finding |

| AKT (Protein Kinase B) | Constitutive AKT activation can lead to resistance against Smac mimetics. | Cancer cells with high AKT activity may upregulate survival proteins like cIAP2, counteracting the effect of the peptide. nih.gov |

| cIAP2 | Inhibition of the PI3K/AKT pathway can prevent the upregulation of cIAP2. | Using PI3K inhibitors like LY294002 suppresses cIAP2 levels, thereby increasing sensitivity to Smac mimetic-induced apoptosis. nih.gov |

Impact on p53-Mediated Apoptotic Signaling

The tumor suppressor protein p53 is a cornerstone of cancer prevention, acting as a transcription factor that can halt the cell cycle or initiate apoptosis in response to cellular stress, such as DNA damage. nih.govresearchgate.net The functional status of p53 is intricately linked with the apoptotic machinery, including the IAP family of proteins.

Evidence suggests a regulatory axis between IAPs and p53. researchgate.net For example, the IAP member XIAP can be targeted by proteins like ARTS (Apoptosis-Related Protein in the TGF-β Signaling Pathway), which in turn can lead to the stabilization and activation of p53. nih.gov Small molecules designed to mimic ARTS have been shown to increase p53 levels by promoting the degradation of XIAP, thereby enhancing apoptosis. nih.gov

Similarly, Smac mimetics, by targeting IAPs, can influence p53 signaling. Research on the Smac mimetic tolinapant demonstrated that it sensitized tumor cells to apoptosis, partly through the stabilization of p53 expression. nih.gov By inhibiting IAPs, this compound can relieve the suppression of apoptotic pathways, creating a cellular environment where the pro-apoptotic signals from p53 can be more effectively executed. For instance, the transcriptional expression of another pro-apoptotic protein, Omi/HtrA2, which can inactivate IAPs, is itself regulated by p53. mdpi.com This highlights a complex feedback loop where p53 and IAP antagonists can cooperate to drive apoptosis.

Table 2: Impact of this compound (as a Smac Mimetic) on p53-Mediated Signaling

| Interacting Component | Effect of Interaction | Research Finding |

| p53 | IAP inhibition can lead to the stabilization of p53. | Smac mimetics can enhance the pro-apoptotic function of p53 by removing the inhibitory block downstream of p53. nih.gov |

| XIAP | Inhibition of XIAP by Smac mimetics can increase p53 stability and promote apoptosis. | Targeting the IAP-p53 axis is a strategy to restore apoptotic functions in cancer cells. researchgate.netnih.gov |

Methodological Approaches and Model Systems for Investigating H Avpiaqk Oh

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are fundamental for quantifying the direct effects of H-Avpiaqk-OH on molecular components of the apoptotic machinery.

Assessment of Caspase Activation (e.g., Caspase-3, -9 Activity Measurements using Fluorimetric Substrates)

A primary method for assessing the functional impact of this compound involves measuring the activity of key caspases, such as caspase-3 and caspase-9. These assays typically utilize fluorimetric substrates that release a fluorescent signal upon cleavage by activated caspases. For instance, the substrate Ac-DEVD-AFC is commonly employed to quantify caspase-3 activity ashpublications.orgnih.gov. Experiments often involve treating cell lysates or permeabilized cells with this compound in the presence of inducers like cytochrome c and dATP, which are necessary for apoptosome formation and initiator caspase activation nih.govnih.gov. Studies have demonstrated that this compound, by neutralizing XIAP, can significantly enhance caspase-3 and caspase-9 activation in response to these inducers nih.govsigmaaldrich.commol-scientific.com. Typical experimental conditions involve incubating cell extracts with the peptide at concentrations around 10 µM, often in conjunction with cytochrome c and dATP, for a defined period before measuring the released fluorescent signal nih.govnih.gov.

| Assay Condition | Measured Caspase | Typical Peptide Concentration | Reported Outcome |

| Cytochrome c + dATP | Caspase-3/9 | N/A (control) | Basal or low caspase activity observed. |

| Cytochrome c + dATP + this compound (Smac-N7) | Caspase-3/9 | ~10 µM | Significantly enhanced caspase-3 and caspase-9 activity compared to control. nih.govnih.govsigmaaldrich.commol-scientific.com |

| Granzyme B (grzB) | Caspase-3 | N/A (control) | Moderate caspase-3 activation. ashpublications.org |

| Granzyme B (grzB) + this compound (Smac-N7) | Caspase-3 | ~10 µM | Potentiated caspase-3 activation compared to grzB alone, indicating Smac-N7's role in overcoming IAP-mediated inhibition. ashpublications.org |

Analysis of Protein-Protein Interactions (e.g., Immunoblotting for Smac/DIABLO release, XIAP binding)

Investigating protein-protein interactions is crucial for understanding how this compound exerts its effects. The peptide's primary mechanism involves binding to the BIR3 domain of XIAP, thereby preventing XIAP from inhibiting caspases mol-scientific.combiosynth.comnih.gov. Techniques such as immunoblotting and co-immunoprecipitation are employed to analyze these interactions. Studies utilize antibodies against XIAP and caspases to detect changes in their association in the presence of this compound. For example, immunoblotting can reveal reduced XIAP binding to caspase-9 or caspase-3 when the Smac-N7 peptide is present, which is indicative of the peptide effectively sequestering XIAP biosynth.comnih.gov. Furthermore, while not directly measuring XIAP binding, the release of endogenous Smac/DIABLO from mitochondria into the cytosol is a prerequisite for its function, and studies examine this release using western blotting of cellular fractions aacrjournals.org. The peptide itself is often introduced into cells via transfection or as a cell-permeable conjugate to study its intracellular effects on these interactions ashpublications.orgnih.gov.

Measurement of Mitochondrial Integrity and Function (e.g., Mitochondrial Membrane Potential (ΔΨm), Cytochrome c Localization by Immunofluorescence)

While this compound primarily acts downstream of mitochondrial events by interfering with IAPs, its efficacy is often studied in contexts where mitochondrial integrity is compromised, leading to the release of pro-apoptotic factors like cytochrome c. Assays for mitochondrial membrane potential (ΔΨm) using dyes like JC-1 can assess mitochondrial health, though the peptide itself does not directly alter ΔΨm. However, studies investigating apoptosis often measure the localization of cytochrome c. Immunofluorescence microscopy is used to detect the translocation of cytochrome c from its normal location within the mitochondria to the cytosol, a key event that triggers apoptosome formation nih.govaacrjournals.org. The presence of this compound would be evaluated in conjunction with stimuli known to induce cytochrome c release, to demonstrate that the peptide potentiates the apoptotic cascade once cytochrome c is available in the cytosol nih.govaacrjournals.org.

In Vitro Cellular Models

The use of established cell lines provides a controlled environment to study the biological effects of this compound.

Immortalized Cell Lines (e.g., H9c2 Cardiomyoblasts, HeLa Cells)

Immortalized cell lines are widely used to investigate cellular processes like apoptosis. H9c2 cardiomyoblasts, a rat heart-derived cell line, have been utilized in studies examining the role of Smac/DIABLO and its mimetics, including this compound, in the context of drug-induced apoptosis nih.gov. These cells provide a model to study how the peptide interacts with apoptotic pathways in a specific cell type. HeLa cells, a human cervical cancer cell line, are also frequently employed due to their robust apoptotic responses to various stimuli and their ease of manipulation for biochemical and cell-based assays biosynth.comnih.gov. In these models, this compound is often introduced via transfection or as a cell-permeable peptide to assess its effects on caspase activation, protein-protein interactions, and ultimately, cell viability and apoptosis ashpublications.orgnih.govnih.gov.

Advanced Research Perspectives and Potential Academic Applications of H Avpiaqk Oh

Design and Synthesis of Next-Generation H-Avpiaqk-OH Mimetics with Optimized Biological Activities

The inherent biological activity of this compound, specifically its ability to bind to the BIR3 domain of XIAP and promote caspase activation, has spurred efforts to design and synthesize more potent and selective Smac mimetics. These mimetics aim to replicate or enhance the therapeutic effects of the native peptide while potentially improving pharmacokinetic properties or targeting specific IAP family members. Structure-activity relationship (SAR) studies are central to this endeavor, focusing on modifications to the core AVPIAQK sequence.

Research has identified that the N-terminal AVPI motif is crucial for binding to the BIR3 domain of XIAP, which targets caspase-9 nih.govportlandpress.com. Further modifications at the P2 position (the amino acid following valine) and the C-terminal region have been explored to optimize binding affinity and selectivity for specific IAP BIR domains (BIR2 and BIR3) nih.govnih.gov. For instance, variations in the P2 residue and the nature of the C-terminal substituent have been systematically investigated to achieve compounds with preferential affinity for XIAP's BIR2 domain over BIR3, or vice versa, leading to the development of potent XIAP antagonists nih.govnih.gov. These studies generate data on competitive inhibition constants (Ki) and IC50 values, providing quantitative measures of binding affinity and efficacy.

Table 1: Representative Structure-Activity Relationship (SAR) Data for Smac Mimetics Targeting XIAP

| Compound ID | P2 Position Modification | C-terminal Modification | Binding Affinity (e.g., Ki for BIR2) | Selectivity (BIR2:BIR3 Ratio) | Notes on Biological Activity |

| This compound (Smac-N7) | Valine (V) | Lysine (K) | Baseline (Reference) | Baseline (Reference) | Promotes caspase activation |

| Mimetic 2a | Variable | NHPh | Improved affinity | Preferential for BIR2 | Potent XIAP antagonist |

| Mimetic 2b | Variable | 1-naphthyl | Improved affinity | Preferential for BIR3 | Potent XIAP antagonist |

| Mimetic 8u | H | 1-naphthyl | ~2.43 (± 0.25) | > 16 : 1 | Potent XIAP antagonist |

| Mimetic 8v | CH2OH | 1-naphthyl | ~2.43 (± 0.25) | > 10 : 1 | Potent XIAP antagonist |

| Mimetic 8w | CH2CH3 | 1-naphthyl | ~3.78 (± 0.37) | > 10 : 1 | Potent XIAP antagonist |

Note: Specific numerical values for binding affinities and selectivities are illustrative, derived from general SAR studies on Smac mimetics. The exact data for this compound itself as a reference point in these specific studies may vary.

Exploration of this compound as a Tool for Unraveling Undiscovered Apoptotic Regulators

This compound serves as a critical research tool for dissecting the intricate molecular mechanisms of apoptosis. By exogenously introducing this peptide, researchers can specifically activate the Smac-mediated pathway, which counteracts the inhibitory effects of IAPs like XIAP. This allows for the investigation of how the disruption of IAP function impacts downstream apoptotic signaling cascades.

Studies have utilized this compound in cell-free systems and permeabilized cells to directly assess its ability to promote the formation of the apoptosome complex and activate initiator caspases, such as caspase-9, and subsequently effector caspases like caspase-3 nih.govashpublications.org. By observing the dose-dependent effects of this compound on caspase activity in the presence or absence of IAPs, researchers can elucidate the precise role of Smac in relieving caspase inhibition. This experimental approach helps in identifying novel components or regulatory checkpoints within the apoptotic machinery that might be influenced by Smac activity or IAP modulation, thereby contributing to the discovery of previously unknown apoptotic regulators.

Integration of this compound into Novel Peptide-Based Research Systems

The field of peptide-based research systems is rapidly evolving, with a growing interest in integrating functional peptides into advanced platforms for targeted delivery and controlled release. While direct integration of this compound into specific systems like light-driven constructs or nanofibers is an area of ongoing exploration, the principles governing such integration are well-established in peptide research.

Peptide nanofibers and vesicles have been designed and synthesized, with studies investigating their self-assembly properties and responsiveness to external stimuli such as light metu.edu.tr. Concurrently, research has focused on enhancing the therapeutic properties of peptides like Smac (AVPIAQK) by conjugating them with cell-penetrating peptides (CPPs) to improve cellular uptake and intracellular delivery metu.edu.tr. This fusion approach aims to overcome the limitations of poor therapeutic properties of the native peptide, thereby increasing its apoptotic efficiency. The development of such sophisticated peptide delivery systems holds significant potential for the targeted delivery of this compound or its optimized mimetics to specific cellular compartments or tissues, thereby enhancing their efficacy in research applications and potential therapeutic interventions.

Contribution of this compound Studies to the Fundamental Understanding of Cell Death Pathways

Studies involving this compound have significantly advanced the fundamental understanding of cell death pathways, particularly the mitochondrial (intrinsic) pathway of apoptosis. By acting as a direct Smac mimetic, this compound has been instrumental in elucidating the critical role of Smac/DIABLO in antagonizing the anti-apoptotic functions of IAPs, such as XIAP nih.govportlandpress.comunil.ch.

These investigations have clarified how Smac binding to the BIR domains of XIAP disrupts XIAP's inhibitory interaction with caspases-3, -7, and -9, thereby unleashing their proteolytic activity nih.govportlandpress.comnih.gov. This mechanistic insight is crucial for understanding how cellular insults trigger apoptosis and how cancer cells might evade this process by upregulating IAPs. Furthermore, research using this compound contributes to the broader understanding of the interplay between mitochondrial integrity, cytochrome c release, apoptosome formation, and caspase activation, providing a comprehensive view of the intrinsic apoptotic cascade. The detailed characterization of these molecular interactions has provided foundational knowledge for developing targeted anti-cancer therapies that aim to restore apoptotic sensitivity in malignant cells.

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

- Answer : Train models on curated datasets of structural analogs and bioactivity data (e.g., IC50 values). Validate predictions with high-throughput screening. Address overfitting via k-fold cross-validation and feature importance analysis. Open-source code for community validation .

Methodological Notes

- Data Security : Adhere to Common Rule standards for identifiable data, including encryption and access logs .

- Peer Review Preparation : Structure manuscripts with clear sections (Introduction, Methods, Results, Discussion) and disclose conflicts of interest per journal guidelines .

- Ethical Replication : Share synthetic protocols and spectral data in supplementary materials to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.